N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with 2-phenylethylamine under basic conditions to form N-(2-phenylethyl)-4-bromobenzenesulfonamide.
Acetamide formation: The next step involves the reaction of the sulfonamide with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl rings.
Reduction: Reduction reactions could target the sulfonamide or acetamide groups.
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, especially if there are activating groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
Industrial applications could include its use in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action for N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide
- N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-fluorobenzenesulfonamido]acetamide
Uniqueness
The uniqueness of N-(4-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide could be attributed to the presence of the bromine atom, which might impart distinct chemical reactivity or biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-30-21-11-9-20(10-12-21)25-23(27)17-26(16-15-18-5-3-2-4-6-18)31(28,29)22-13-7-19(24)8-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKXDVQRVGZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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